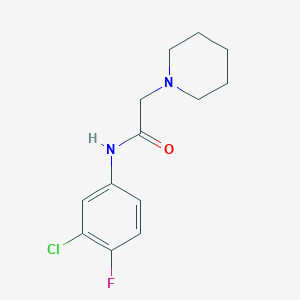
N-(3-chloro-4-fluorophenyl)-2-(1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(1-piperidinyl)acetamide, commonly known as CFPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CFPA belongs to the class of acetamide compounds and has a molecular formula of C14H18ClFN2O.
科学研究应用
CFPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. CFPA has also been investigated for its potential use as a treatment for neuropathic pain, anxiety disorders, and epilepsy.
作用机制
The exact mechanism of action of CFPA is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. CFPA has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CFPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitation. CFPA has also been found to increase the levels of GABA in the brain, which leads to a reduction in anxiety and an increase in relaxation.
实验室实验的优点和局限性
CFPA has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. It also exhibits a high degree of selectivity for the GABAergic system, which makes it a useful tool for investigating the role of this system in various physiological processes. However, CFPA also has some limitations. It has a relatively short half-life, which means that its effects are not long-lasting. It also has a low therapeutic index, which means that it can be toxic at high doses.
未来方向
There are several future directions for research on CFPA. One area of interest is the development of more potent and selective CFPA analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the potential use of CFPA in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is also a need for further research into the mechanism of action of CFPA, which could lead to a better understanding of the GABAergic system and its role in various physiological processes.
Conclusion
In conclusion, CFPA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anxiolytic properties and has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy. CFPA acts on the GABAergic system and has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CFPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CFPA, including the development of more potent and selective analogs, investigation of its potential use in the treatment of other neurological disorders, and further research into its mechanism of action.
合成方法
The synthesis of CFPA involves the reaction of 3-chloro-4-fluoroaniline with piperidine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain CFPA. The overall yield of this method is around 50%.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-11-8-10(4-5-12(11)15)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVVQVBRKLBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5409626.png)

![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5409674.png)
![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B5409684.png)
![N-[2-(acetylamino)ethyl]-2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B5409694.png)
![4-tert-butyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5409695.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5409697.png)
![5-(benzylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5409707.png)
![N-isopropyl-3-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5409710.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)